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molecular formula C12H25SH<br>C12H26S B093513 1-Dodecanethiol CAS No. 112-55-0

1-Dodecanethiol

Cat. No. B093513
M. Wt: 202.4 g/mol
InChI Key: WNAHIZMDSQCWRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05882556

Procedure details

PTMP--pentarythritol tetrakis (3-mercapto propionate)
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCOP(SC[S:11][C:12]1[CH:17]=[CH:16][C:15](Cl)=[CH:14][CH:13]=1)(OCC)=O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:12]([SH:11])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:16][CH2:17][CH2:12][CH2:13][CH2:14][CH3:15] |^1:22,24,43,62|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOP(=O)(OCC)SCSC1=CC=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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